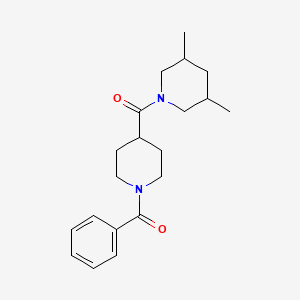
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE
Vue d'ensemble
Description
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE is a complex organic compound characterized by the presence of a piperidine ring substituted with benzoyl and carbonyl groups
Méthodes De Préparation
The synthesis of 1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. The benzoyl group is introduced through a Friedel-Crafts acylation reaction, while the carbonyl group is added via a subsequent oxidation reaction. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity, while the piperidine ring provides structural stability. The compound may modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine-4-carboxylic acid: Similar in structure but lacks the dimethyl substitution.
1-(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid: Contains a cyclobutane ring, offering different chemical properties.
1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine: Features a piperazine ring, which can alter its biological activity.
The unique combination of benzoyl and carbonyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Propriétés
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-12-16(2)14-22(13-15)20(24)18-8-10-21(11-9-18)19(23)17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLNVSUIYFMLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethoxy-N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B4789708.png)
![1-butyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4789715.png)
![1-phenyl-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4789718.png)
![6-chloro-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4789734.png)
![(2E,6E)-4-tert-butyl-2,6-bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B4789740.png)
![N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B4789745.png)
![4-[(2,2-diphenylacetyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4789747.png)

![2-({[5-isopropyl-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4789763.png)
![{3-(3-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4789776.png)
![N-(2,4-dimethylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4789781.png)
